benzyl 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
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Description
The compound benzyl 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate is a complex molecule that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is often used as a building block in the synthesis of pharmaceuticals. The molecule contains several functional groups, including a methylsulfonyl group, a thiophene, and a 1,2,4-triazole ring, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to introduce the thiophene and 1,2,4-triazole moieties.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit features that are characteristic of its constituent functional groups. The presence of a 1,2,4-triazole ring could imply potential for interactions with biological targets, as triazole rings are known to mimic the peptide bond and can engage in hydrogen bonding. The methylsulfonyl group is a common bioisostere for polar functionalities, which could enhance the compound's solubility and metabolic stability. The thiophene ring is a common aromatic moiety that can contribute to the compound's electronic properties and potential for pi-pi interactions.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. For example, the benzenesulfinyl group in 1-benzenesulfinyl piperidine can be used in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, suggesting that sulfonyl groups on piperidine can be reactive under certain conditions . The compound may also undergo reactions typical of esters and amides, such as hydrolysis, given the presence of an acetate ester and a triazole-linked amide.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The molecule is likely to be solid at room temperature, with a melting point that could be modulated by the presence of the thiophene and triazole rings. Its solubility in organic solvents such as dichloromethane would be expected, while its solubility in water might be limited. The compound's stability could be affected by the presence of the ester group, which is susceptible to hydrolysis, especially under basic conditions. The molecule's biological activity could be significant, as related piperidine derivatives have shown antimicrobial activity and anti-acetylcholinesterase activity , suggesting potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Activity Studies
- Compounds including benzyl 2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate are synthesized and studied for their antimicrobial activities, with some showing active properties against test microorganisms (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010).
Synthesis and Characterisation Under Microwave Conditions
- A new series of related hybrid molecules synthesized under microwave irradiation showed potential efficiency in synthesis, using minimal organic solvents and no catalysts (Yılmaz, 2018).
Anti-arrhythmic Activity
- Piperidine-based derivatives, closely related to the chemical structure , have demonstrated significant anti-arrhythmic activity, highlighting potential cardiovascular applications (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial Study
- N-Substituted derivatives of similar compounds showed moderate to talented antimicrobial activity, suggesting the scope for development in antimicrobial applications (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Antioxidant and Antimicrobial Activities
- Compounds with a similar structural framework exhibited in vitro antioxidant and antimicrobial activities, indicating potential for therapeutic use (Manap, 2021).
properties
IUPAC Name |
benzyl 2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-32(28,29)23-11-9-17(10-12-23)20-22-24(21(27)25(20)18-8-5-13-31-18)14-19(26)30-15-16-6-3-2-4-7-16/h2-8,13,17H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGWDSTKXXBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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